Cas no 109330-01-0 (2-(3-phenoxyphenyl)acetaldehyde)
2-(3-phenoxyphenyl)acetaldehyde Chemical and Physical Properties
Names and Identifiers
-
- Benzeneacetaldehyde,3-phenoxy-
- (3-PHENOXYPHENYL)ACETALDEHYDE
- (4-Phenoxyphenyl)acetaldehyde
- 2-(4-phenoxyphenyl)acetaldehyde
- 2-(3-phenoxyphenyl)acetaldehyde
- 2-(4-phenoxyphenyl)ethanal
- 2--(6--methoxynaphthalen--2--yl)acetaldehyde
- Benzeneacetaldehyde,3-phenoxy
- 109330-01-0
- A1-42079
- Benzeneacetaldehyde, 3-phenoxy-
- SCHEMBL5311815
- AKOS014197772
- EN300-1861450
- ETHYL4-(2-IODOETHOXY)BUTANOATE
- Z1250885339
- CS-0237658
- MFCD10566816
-
- MDL: MFCD10566816
- Inchi: 1S/C14H12O2/c15-10-9-12-5-4-8-14(11-12)16-13-6-2-1-3-7-13/h1-8,10-11H,9H2
- InChI Key: QUIKZYYFLAWZQG-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)C1=CC=CC(CC=O)=C1
Computed Properties
- Exact Mass: 212.08400
- Monoisotopic Mass: 212.083729621g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 209
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.30000
- LogP: 3.22030
2-(3-phenoxyphenyl)acetaldehyde Customs Data
- HS CODE:2912499000
- Customs Data:
China Customs Code:
2912499000Overview:
2912499000. Other aldehyde ethers\Aldehydes, phenols and aldehydes containing other oxygen-containing groups. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Appearance of tetraformaldehyde
Summary:
2912499000. other aldehyde-ethers, aldehyde-phenols and aldehydes with other oxygen function. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
2-(3-phenoxyphenyl)acetaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 065194-250mg |
4-Phenoxyphenyl)acetaldehyde |
109330-01-0 | 95% | 250mg |
£161.00 | 2022-03-01 | |
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£344.00 | 2022-03-01 | |
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2-(3-phenoxyphenyl)acetaldehyde |
109330-01-0 | 95% | 1g |
$1801.0 | 2023-09-18 | |
| Enamine | EN300-1861450-5g |
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109330-01-0 | 95% | 5g |
$5221.0 | 2023-09-18 | |
| Enamine | EN300-1861450-10g |
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| eNovation Chemicals LLC | K47931-1g |
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| Enamine | EN300-1861450-0.05g |
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| Enamine | EN300-1861450-0.1g |
2-(3-phenoxyphenyl)acetaldehyde |
109330-01-0 | 95% | 0.1g |
$624.0 | 2023-09-18 | |
| Enamine | EN300-1861450-0.25g |
2-(3-phenoxyphenyl)acetaldehyde |
109330-01-0 | 95% | 0.25g |
$891.0 | 2023-09-18 | |
| Enamine | EN300-1861450-0.5g |
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$1405.0 | 2023-09-18 |
2-(3-phenoxyphenyl)acetaldehyde Suppliers
2-(3-phenoxyphenyl)acetaldehyde Related Literature
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 2-(3-phenoxyphenyl)acetaldehyde
2-(3-Phenoxyphenyl)acetaldehyde: A Comprehensive Overview
2-(3-Phenoxyphenyl)acetaldehyde (CAS No. 109330-01-0) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound, characterized by its unique structural features, has shown promise in various applications, including as an intermediate in the synthesis of bioactive molecules and as a potential therapeutic agent.
The chemical structure of 2-(3-phenoxyphenyl)acetaldehyde consists of a benzene ring substituted with a phenoxy group at the para position and an aldehyde functional group attached to the benzene ring. This combination of functional groups imparts unique chemical properties that make it a valuable building block in synthetic chemistry. The aldehyde group, in particular, is highly reactive and can participate in a wide range of chemical reactions, such as condensation, reduction, and oxidation processes.
In recent years, the study of 2-(3-phenoxyphenyl)acetaldehyde has been enriched by advances in computational chemistry and molecular modeling. These tools have provided deeper insights into the electronic structure and reactivity of the compound. For instance, density functional theory (DFT) calculations have revealed that the electron density around the aldehyde group is significantly influenced by the presence of the phenoxy substituent. This electronic effect can be leveraged to design more efficient synthetic routes and to predict the reactivity of the compound in various chemical transformations.
The biological activity of 2-(3-phenoxyphenyl)acetaldehyde has also been a subject of extensive research. Studies have shown that this compound exhibits moderate to strong inhibitory effects on certain enzymes and receptors, making it a potential lead compound for drug discovery. For example, it has been reported to inhibit cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory and analgesic drugs. Additionally, preliminary studies suggest that 2-(3-phenoxyphenyl)acetaldehyde may have antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
In the context of medicinal chemistry, 2-(3-phenoxyphenyl)acetaldehyde serves as a valuable starting material for the synthesis of more complex bioactive molecules. Its reactivity and structural flexibility allow chemists to introduce various functional groups and substituents to modulate its biological activity. For instance, through selective derivatization, researchers have developed analogs with enhanced potency and selectivity for specific therapeutic targets.
The safety profile of 2-(3-phenoxyphenyl)acetaldehyde is another critical aspect that has been thoroughly investigated. Toxicological studies have generally shown that this compound is well-tolerated at low concentrations, although higher doses may cause mild irritant effects. These findings underscore the importance of careful handling and appropriate safety measures during its use in laboratory settings.
In conclusion, 2-(3-phenoxyphenyl)acetaldehyde (CAS No. 109330-01-0) is a multifaceted compound with significant potential in both synthetic chemistry and pharmaceutical research. Its unique structural features and reactivity make it an attractive candidate for developing new bioactive molecules and therapeutic agents. As research continues to advance, it is likely that new applications and insights into the properties of this compound will emerge, further solidifying its importance in the scientific community.
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